3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide
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Overview
Description
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide is a complex organic compound with a unique structure that includes an azido group and a piperidinyl-isoindoline-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the piperidinyl-isoindoline-dione core, followed by the introduction of the azido group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield primary amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive azido group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating enzyme activity or protein function.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares the isoindoline-dione core but lacks the azido group.
Pomalidomide: Similar structure with modifications that enhance its biological activity.
Lenalidomide: Another derivative with therapeutic applications, differing in the functional groups attached to the core structure.
Properties
Molecular Formula |
C16H14N6O5 |
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Molecular Weight |
370.32 g/mol |
IUPAC Name |
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C16H14N6O5/c17-21-18-7-6-12(24)19-9-3-1-2-8-13(9)16(27)22(15(8)26)10-4-5-11(23)20-14(10)25/h1-3,10H,4-7H2,(H,19,24)(H,20,23,25) |
InChI Key |
LKBJTUJMNRMVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCN=[N+]=[N-] |
Origin of Product |
United States |
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